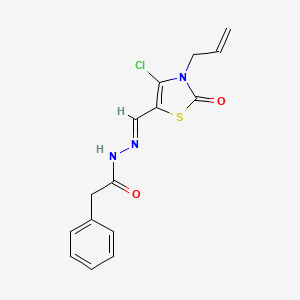

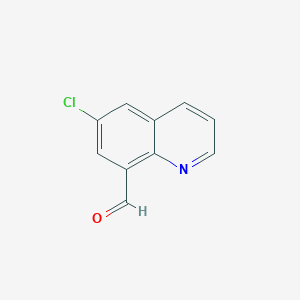

![molecular formula C15H17NO2S B2756842 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)环丙烷羧酰胺 CAS No. 2034359-14-1](/img/structure/B2756842.png)

N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)环丙烷羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . It’s an essential heterocyclic compound with a variety of properties and applications .

Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The solid-state structure of related compounds has been determined by single-crystal X-ray diffraction . All compounds displayed major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .科学研究应用

化学选择性合成

使用苯甲酰异硫氰酸酯对氨基苯酚进行化学选择性 N-苯甲酰化是一项值得注意的合成应用,其中已使用与 N-(2-(苯并[b]噻吩-2-基)-2-羟基丙基)环丙烷甲酰胺具有相似结构基序的化合物。此过程通过形成硫脲中间体,随后进行化学选择性分子内亲核攻击,生成 N-(2-羟苯基)苯甲酰胺,即具有生物学意义的化合物 (Singh, Lakhan 和 Singh,2017)。

环化反应

探索了 N-(2-酰基芳基)苯甲酰胺及其类似物在 Camps 环化条件下的转化,得到了多种具有高产率的杂环化合物。这项研究展示了与目标化合物密切相关的结构在生成多样且具有潜在生物活性的杂环化合物方面的多功能性 (Mochalov、Fedotov、Trofimova 和 Zefirov,2016)。

生物活性

对 N-羟基-4-(3-苯基丙酰胺基)苯甲酰胺 (HPPB) 衍生物(包括与目标化合物具有相似性的结构)的研究显示出对组蛋白脱乙酰酶的抑制活性,其中一些衍生物对人类癌细胞系显示出抗增殖活性。这表明具有苯并[b]噻吩和环丙烷甲酰胺部分的化合物有可能作为具有治疗应用的酶抑制剂 (Jiao 等人,2009)。

抗癌活性

功能化的含硫杂环类似物,包括苯并[b]噻吩类似物,已显示出对喉癌细胞的选择性,表明具有相似结构特征的化合物的抗癌潜力。这些类似物调节抗氧化酶活性,诱导细胞凋亡,并已考虑用于联合治疗以提高药物生物利用度 (Haridevamuthu 等人,2023)。

作用机制

While specific mechanisms of action for “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanecarboxamide” are not available, related compounds have shown various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

安全和危害

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

属性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,9-16-14(17)10-6-7-10)13-8-11-4-2-3-5-12(11)19-13/h2-5,8,10,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHLALICVIVPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/no-structure.png)

![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)

![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)

![Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2756772.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)

![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)